5-(4-Bromophenyl)thiazol-2-amine
Overview
Description
5-(4-Bromophenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its diverse biological activities, including antimicrobial and anticancer properties .
Safety and Hazards
Mechanism of Action
Target of Action
5-(4-Bromophenyl)thiazol-2-amine is a derivative of thiazol-2-amine, which has been synthesized and evaluated for its antimicrobial and anticancer activities . The primary targets of this compound are pathogenic bacteria, fungi, and oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of microbial infections and cancer cells.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the binding pocket of the target’s protein structure, thereby inhibiting its function . The interaction results in changes to the target’s normal functioning, leading to the inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . The compound’s interaction with its targets likely disrupts the normal biochemical pathways of these cells, leading to their inhibition or death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied and found to be promising . These properties determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of microbial growth and cancer cell proliferation . In vitro studies have shown that certain derivatives of this compound exhibit promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . Additionally, some derivatives have demonstrated significant anticancer activity against the MCF7 cell line, comparable to the standard drug 5-fluorouracil .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)thiazol-2-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial activity by inhibiting the growth of pathogenic bacteria and fungi. The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death . Additionally, this compound has demonstrated anticancer properties by inhibiting the proliferation of cancer cells. It interacts with proteins involved in cell cycle regulation, thereby preventing the uncontrolled division of cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also influences gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells and inhibiting their growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, this compound has been shown to modulate the activity of signaling pathways, such as the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation . By inhibiting this pathway, this compound induces apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process leads to the formation of metabolites that are subsequently excreted from the body. Additionally, this compound has been shown to affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of this compound within cells are influenced by factors such as cell type and experimental conditions .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments affects their function and contributes to the compound’s overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)thiazol-2-amine typically involves the condensation of 4-bromoaniline with α-bromoacetophenone in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include heating the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The amine group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized thiazole derivatives.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine derivatives: These compounds share a similar core structure but with different substituents, leading to variations in biological activity.
Thiazole-based Compounds: Other thiazole derivatives with different substituents at various positions on the ring.
Uniqueness: 5-(4-Bromophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHXJYHJOHEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330009 | |
Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73040-60-5 | |
Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Bromophenyl)thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-(4-Bromophenyl)thiazol-2-amine synthesized, and what are its key structural characteristics?
A1: this compound can be synthesized using a Suzuki coupling reaction. [] This method involves reacting this compound with substituted boronic acids in the presence of a palladium (II) acetate catalyst and an aqueous isopropyl alcohol solvent. [] This approach offers a relatively efficient route to creating biphenyl derivatives of aminothiazoles.
Q2: What evidence suggests potential antimicrobial activity of this compound and its derivatives?
A2: While the provided research does not directly assess the antimicrobial activity of this compound itself, its use as a building block for synthesizing metal complexes with promising antibacterial properties is highlighted. [] Specifically, a Ni(II) complex incorporating this compound as part of a Schiff base ligand exhibited potent activity against both Gram-positive and Gram-negative bacteria. [] This activity, surpassing even the commonly used antibiotic Streptomycin in some cases, underscores the potential of this compound and its derivatives as scaffolds for developing novel antimicrobial agents. []
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